molecular formula C12H16O2 B3028264 2-((Benzyloxy)methyl)-2-methyloxetane CAS No. 1799439-19-2

2-((Benzyloxy)methyl)-2-methyloxetane

Cat. No. B3028264
CAS RN: 1799439-19-2
M. Wt: 192.25
InChI Key: NIDLBPDVLIAMGR-UHFFFAOYSA-N
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Description

“2-((Benzyloxy)methyl)-2-methyloxetane” likely refers to a compound that contains a benzyloxy group and an oxetane ring. The benzyloxy group is a benzene ring attached to an oxygen atom, which is in turn attached to a methyl group . Oxetane is a three-membered cyclic ether .


Synthesis Analysis

While specific synthesis methods for “2-((Benzyloxy)methyl)-2-methyloxetane” are not available, benzyloxy compounds are generally synthesized through the reaction of benzyl chlorides with alcohols . Oxetanes can be synthesized through various methods, including the reaction of ketones with diazomethane .


Molecular Structure Analysis

The molecular structure of “2-((Benzyloxy)methyl)-2-methyloxetane” would likely include a benzene ring (from the benzyloxy group), an oxygen atom, and an oxetane ring .


Chemical Reactions Analysis

Benzyloxy compounds are known to undergo various reactions, including oxidation and reduction . Oxetanes are reactive due to ring strain and can participate in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((Benzyloxy)methyl)-2-methyloxetane” would depend on its specific structure. Benzyloxy compounds are generally stable and have moderate polarity .

Scientific Research Applications

  • Benzylation of Alcohols : 2-Benzyloxy-1-methylpyridinium triflate, a derivative of 2-((Benzyloxy)methyl)-2-methyloxetane, is used for converting alcohols into benzyl ethers. This process occurs upon warming and has been effective for a wide range of alcohols (Poon & Dudley, 2006).

  • Synthesis of Cyclic Phosphotriesters : Research has explored the synthesis of various cyclic phosphotriesters derived from 2'-deoxy-5-fluorouridine, which involves derivatives of 2'-deoxy-5'-O-1",3",2"-dioxaphosphacyclohex-2"-yluridine 2"-oxide, including 5-fluoro and 5"-(benzyloxy)-5-methyl versions (Hunston et al., 1984).

  • Preparation of Benzyl Ethers and Esters : A modified protocol using 2-benzyloxypyridine, a compound related to 2-((Benzyloxy)methyl)-2-methyloxetane, has been developed for the synthesis of benzyl ethers and esters. This method is noted for its mildness and effectiveness in certain challenging situations (López & Dudley, 2008).

  • Dipeptide Synthon Synthesis : Methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a novel 2H-azirin-3-amine synthesized from a compound similar to 2-((Benzyloxy)methyl)-2-methyloxetane, has been used as a building block for dipeptides like Aib-Hyp (Breitenmoser et al., 2001).

  • New Addition Reactions of Cyclic Ethers : 3-Benzyloxymethyl-3-methyloxetane has been used in new addition reactions with esters and thioesters, catalyzed by quaternary ammonium salts or crown ether complexes. This has led to the formation of various novel compounds (Nishikubo & Sato, 1991).

  • Synthesis of Anti-Inflammatory Agents : The synthesis of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane, a new aryl ketone derived from a compound similar to 2-((Benzyloxy)methyl)-2-methyloxetane, has shown promising anti-inflammatory properties (Daukšas et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific reactions that “2-((Benzyloxy)methyl)-2-methyloxetane” undergoes. For example, in a hypothetical oxidation reaction, the benzyloxy group might be activated towards free radical attack .

Future Directions

The future directions for research on “2-((Benzyloxy)methyl)-2-methyloxetane” could include exploring its potential applications in various fields, such as organic synthesis or medicinal chemistry .

properties

IUPAC Name

2-methyl-2-(phenylmethoxymethyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(7-8-14-12)10-13-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDLBPDVLIAMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101259879
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Benzyloxy)methyl)-2-methyloxetane

CAS RN

1799439-19-2
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1799439-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 2-methyl-2-[(phenylmethoxy)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101259879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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